molecular formula C10H10N4OS B2607198 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol CAS No. 28732-13-0

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B2607198
CAS No.: 28732-13-0
M. Wt: 234.28
InChI Key: DZMXAKSUCUWJAU-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methylthiosemicarbazide in the presence of a base, followed by cyclization to form the triazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and a methylsulfanyl group on a triazine ring makes it a versatile compound for various applications .

Biological Activity

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound characterized by a triazine ring with an amino group and a methylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N4OSC_{10}H_{10}N_{4}OS, with a molecular weight of approximately 218.28 g/mol. The structure features a triazine ring that is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating its potential as an antimicrobial agent.

Compound Target Bacteria MIC (µM)
This compoundE. coli0.21
Pseudomonas aeruginosa0.21

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or interference with cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the interaction with cellular receptors and enzymes that are pivotal in cancer progression.

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. For instance, it may act as an inhibitor of DNA gyrase and MurD, which are critical for bacterial DNA replication and cell wall synthesis respectively. Molecular docking studies have shown favorable binding interactions with these targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. The triazine ring facilitates binding to active sites on enzymes or receptors, leading to inhibition or modulation of their functions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical strains of E. coli and Pseudomonas aeruginosa. Results showed that the compound had a MIC value of 0.21 µM for both strains, indicating potent antibacterial activity.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted using human cell lines (HaCat and BALB/c 3T3). The results indicated that while the compound exhibited some cytotoxic effects, it was significantly less toxic than conventional chemotherapeutic agents.

Properties

IUPAC Name

6-(2-aminophenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMXAKSUCUWJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C(=O)N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970167
Record name 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5482-85-9
Record name 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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